molecular formula C11H16N2O2 B1330278 4-(Dimethylamino)phenylalanine CAS No. 84796-32-7

4-(Dimethylamino)phenylalanine

Cat. No. B1330278
CAS RN: 84796-32-7
M. Wt: 208.26 g/mol
InChI Key: USEYFCOAPFGKLX-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenylalanine is a chemical compound with the molecular formula C11H16N2O2 . It is also known by other names such as 4-Dimethylamino-L-phenylalanine . The compound has an average mass of 208.257 Da and a monoisotopic mass of 208.121185 Da .


Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)phenylalanine is defined by its molecular formula, C11H16N2O2 . It has one defined stereocentre .


Physical And Chemical Properties Analysis

4-(Dimethylamino)phenylalanine is a white to yellow solid . It has an average mass of 208.257 Da and a monoisotopic mass of 208.121185 Da .

Scientific Research Applications

  • Enzymatic Reaction Modeling : A study by Rettig, Sigrist, and Rétey (2000) involved creating model compounds, including 4-(dimethylamino)phenylalanine, to mimic the reaction of Phenylalanine Ammonia Lyase (PAL). PAL catalyzes the conversion of α-amino acids to corresponding acrylic acids. This research helps in understanding the enzymatic processes involving phenylalanine derivatives (Rettig, Sigrist, & Rétey, 2000).

  • Peptide Synthesis and Fluorescence Studies : The work of Siemion, Stefanowicz, and Jankowski (1987) demonstrated that N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, used as a fluorescent marker, can be introduced into peptide or protein molecules. This finding is significant for biochemical studies where tracking and imaging of peptides and proteins are required (Siemion, Stefanowicz, & Jankowski, 1987).

  • Electrochemical Sensors and Biosensors : Dinu and Apetrei (2020) reviewed the design and performance of electrochemical sensors and biosensors for phenylalanine detection, which is critical in diagnosing phenylketonuria. This highlights the potential use of 4-(dimethylamino)phenylalanine in developing sensitive materials for biosensors (Dinu & Apetrei, 2020).

  • Carbon Nanotube Modification : Samarajeewa et al. (2013) explored how aromatic moieties, including 3-[4-(dimethylamino)phenyl]propanoic acid, can modify the electronic properties of single-walled carbon nanotubes (SWCNTs). This research is valuable for the development of advanced materials and nanotechnology applications (Samarajeewa et al., 2013).

  • Metabolic Studies in Plants : Pascual et al. (2016) discussed the biosynthesis and metabolic utilization of phenylalanine in conifers, indicating the role of phenylalanine derivatives in plant growth and defense. Understanding these pathways can aid in agricultural and botanical research (Pascual et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)phenethyl alcohol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)7-10(12)11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEYFCOAPFGKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285570
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)phenylalanine

CAS RN

84796-32-7, 7284-42-6
Record name NSC230428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7284-42-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(dimethylamino)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
IZ Siemion, A Kubik, E Nawrocka… - Polish Journal of …, 1990 - europepmc.org
… The attempt to synthesize kyotorphin analogs containing fluorescence label (DMAPhe-Arg and D-DMAPhe-Arg; DMAPhe: 4'-dimethylamino-phenylalanine) resulted in inactive …
Number of citations: 2 europepmc.org
C Mahlert, SA Sieber, J Grünewald… - Journal of the American …, 2005 - ACS Publications
Streptogramin B antibiotics are cyclic peptide natural products produced by Streptomyces species. In combination with the synergistic group A component, they are “last line of defense” …
Number of citations: 44 pubs.acs.org
TA Mukhtar, GD Wright - Chemical reviews, 2005 - ACS Publications
The process of protein translation and, in particular, the macromolecular ribozyme that is the ribosome were among the first recognized molecular targets for antibiotics. A great number …
Number of citations: 402 pubs.acs.org
JC Barriere, N Berthaud, D Beyer… - Current …, 1998 - books.google.com
… Four genes involved in the biosynthesis of the 4dimethylamino phenylalanine residue have been identified: papA, papB, papC. and papM. A mutant of Strepiomyces pristina'spiralis that …
Number of citations: 105 books.google.com
M Matsumoto, SJ Lee, MR Gagné… - Organic & Biomolecular …, 2014 - pubs.rsc.org
A reactive tagging methodology was used to select the species most reactive to an acylation reagent from a solid phase library of beta hairpin peptides. Hits bearing an electron-rich …
Number of citations: 17 pubs.rsc.org
JM Paris, JC Barriere, C Smith, PE Bost - Recent progress in the chemical …, 1990 - Springer
… , (S)-proline, (S)-N-methyl 4-dimethylamino phenylalanine, (S)-4-oxopipecolic acid and (S)-… In pristinamycin IB (4) the (S)-N-methyl 4-dimethylamino phenylalanine residue is replaced …
Number of citations: 30 link.springer.com
G XIE, TS BRETTIN, CA BONNER… - Microbial & …, 1999 - liebertpub.com
… mutase reaction encoded by papB in a pathway generating 4-dimethylamino phenylalanine, a precursor of the antibiotic pristinamycin (Blanc et al., 1997). PapB converts 4-amino-4-…
Number of citations: 21 www.liebertpub.com
J He, N Magarvey, M Piraee, LC Vining - Microbiology, 2001 - microbiologyresearch.org
… Identification and analysis of genes from Streptomyces pristinaespiralis encoding enzymes involved in the biosynthesis of the 4-dimethylamino--phenylalanine precursor of …
Number of citations: 147 www.microbiologyresearch.org
TA Mukhtar - 2005 - collectionscanada.gc.ca
Enzymatic inactivation of antibiotics continues to be a focal point in the battle against antibiotic resistant organisms. Resistance to one class of antibiotics, the streptogramins, presents a …
Number of citations: 2 www.collectionscanada.gc.ca
AP Sikdar, AB Chetri, PJ Das - 2003 - nopr.niscpr.res.in
Borohydride exchange resin (BER)-Ni 2 B is successfully used as a reagent for the solid phase reduction of the C-4 exocyclic double bond of oxazolones to give the N-benzoylphenyl …
Number of citations: 2 nopr.niscpr.res.in

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